

An In-depth Guide to Cy2 Dye: From Discovery to Application

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Compound of Interest		
Compound Name:	Cy2-SE (iodine)	
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Introduction to Cyanine Dyes and Cy2

Cyanine dyes are a class of synthetic fluorescent molecules characterized by two nitrogen-containing heterocyclic rings joined by a polymethine bridge.[1][2] This structure results in high molar extinction coefficients and tunable absorption and emission spectra, making them invaluable tools in biological research.[3][4] The Cy® family of dyes, a prominent series of cyanines, covers a broad spectral range from the ultraviolet to the near-infrared. Cy2 is a green-emitting fluorescent dye from this family, recognized for its utility in various biochemical and cellular imaging applications.[5] Spectrally similar to fluorescein (FITC) and Alexa Fluor 488, Cy2 offers distinct advantages in specific contexts, including good water solubility and pH insensitivity over a wide range.

Discovery and Development

The development of the most widely used cyanine dyes for life sciences can be attributed to the work of Alan Waggoner and his colleagues at Carnegie Mellon University in the early 1990s. These dyes were engineered from Indocyanine Green (ICG), a dye used for medical angiography. The research focused on creating a series of dyes (Cy2, Cy3, Cy5, etc.) with varying polymethine chain lengths to cover the visible and near-infrared spectrum.

Unlike other "Cy" dyes that feature two indolenine rings, Cy2 is an exception, being an oxazole derivative. The synthesis of Cy2, particularly its N-hydroxysuccinimide (NHS) ester form used for labeling, involves the alkylation of 2-methylbenzoxazole and subsequent reaction steps. This chemical modification allows Cy2 to be readily conjugated to biomolecules, a key feature



for its application in biological research. Efficient synthesis methods have been developed to produce these dyes from relatively inexpensive precursors, making them accessible for widespread use in techniques like Difference Gel Electrophoresis (DIGE).

Core Properties of Cy2 Dye

The utility of a fluorescent dye is defined by its photophysical properties. Cy2 is characterized by its absorption and emission in the green region of the spectrum, a high extinction coefficient, and good water solubility.

Property	Value	Reference
Excitation Maximum (λex)	492 nm	
Emission Maximum (λem)	508 nm	-
Molar Extinction Coefficient (ε)	~150,000 cm ⁻¹ M ⁻¹	-
Typical Applications	Immunofluorescence, FRET, Protein Labeling	-

Note: The quantum yield of cyanine dyes can be highly dependent on their local environment, including viscosity and interactions with biomolecules.

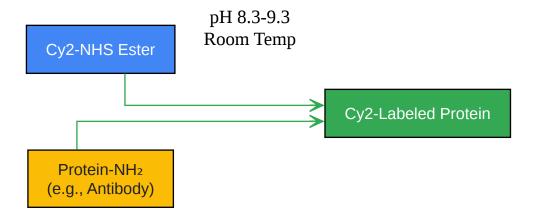
Key Applications and Experimental Protocols

Cy2's properties make it a versatile tool for labeling proteins, antibodies, and nucleic acids for visualization and quantification.

Biomolecule Labeling via NHS Ester Chemistry

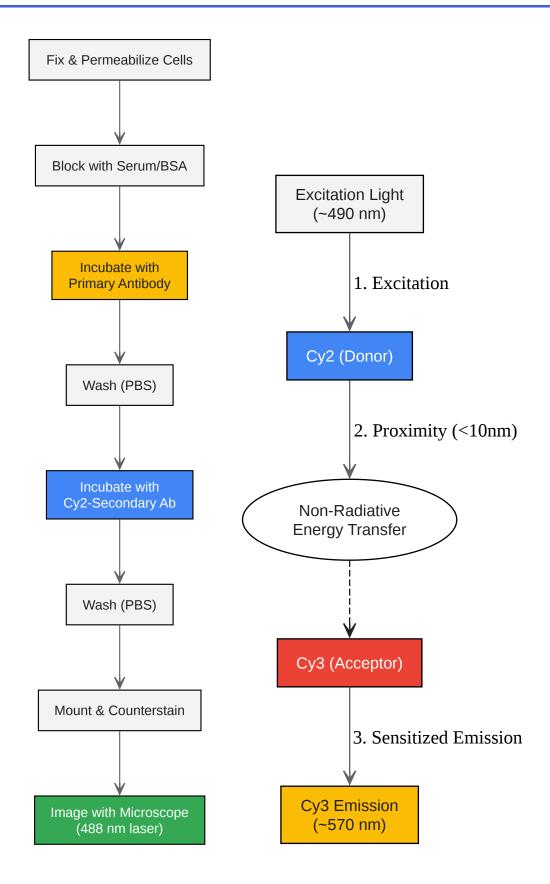
Cy2 is commonly supplied as an N-hydroxysuccinimide (NHS) ester, which is an amine-reactive derivative. This allows for the covalent labeling of primary amines (–NH₂) found on proteins (e.g., the side chain of lysine residues) and amine-modified oligonucleotides. The reaction forms a stable amide bond, permanently attaching the fluorescent dye to the target molecule.





NHS (leaving group)





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